Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This typically includes the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D conformational diagram.
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques needed for each step of the synthesis.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other analytical methods (like X-ray crystallography) to determine the physical arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. This can involve experimental studies or computational modeling.Physical And Chemical Properties Analysis
This involves measuring properties like the compound’s melting point, boiling point, solubility, stability, and reactivity. It can also involve studying how these properties change under different conditions.Scientific Research Applications
Synthesis and Reactivity
Research in the field of organic chemistry has explored the synthesis and reactivity of compounds related to Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate. Studies have demonstrated novel synthetic routes and reactions involving spirocyclic and azaspiro compounds, which are structurally related or have similar reactivity patterns. For instance, the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane highlights the potential for creating diverse spirocyclic structures, including those with azaspiro frameworks, through intramolecular nucleophilic attacks and ring transformations (Andreae et al., 1992). Similarly, research on the synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates showcases the utility of spirocyclic compounds in peptide synthesis, providing a pathway for the creation of dipeptide synthons (Suter et al., 2000).
Pharmacological Evaluation
While the specific compound Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate itself may not have direct pharmacological evaluations in the sourced literature, related compounds have been synthesized and evaluated for their potential as dopamine agonists. For example, a study on 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes evaluated the compounds for in vivo dopamine agonist activity, indicating the pharmacological relevance of spirocyclic structures in drug discovery (Brubaker & Colley, 1986).
Safety And Hazards
This involves studying the compound’s toxicity, potential for causing an allergic reaction, flammability, environmental impact, and safe handling procedures.
Future Directions
This involves identifying areas where further research is needed. This could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods for its synthesis.
properties
IUPAC Name |
methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-3-20(27)25-14-12-24(13-15-25,18-8-5-4-6-9-18)22(29)26-16-19(21(28)30-2)23(17-26)10-7-11-23/h3-6,8-9,19H,1,7,10-17H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRBCWKMYGYJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC12CCC2)C(=O)C3(CCN(CC3)C(=O)C=C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.